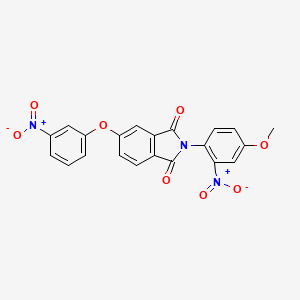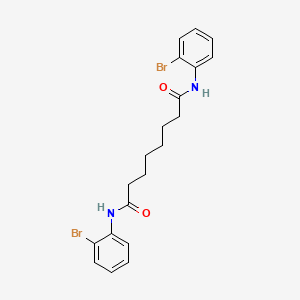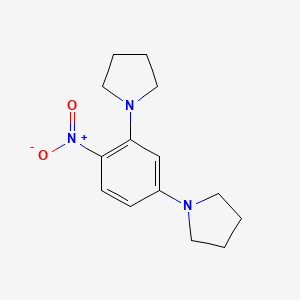![molecular formula C26H18I2N2O3 B11556696 N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11556696.png)
N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide is a complex organic compound characterized by the presence of multiple iodine atoms and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide typically involves multi-step organic reactions. The process begins with the iodination of aniline derivatives, followed by coupling reactions to form the desired amide linkages. Common reagents used in these reactions include iodine, aniline, and various coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The iodine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of iodine-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodophenyl)benzamide: A simpler analog with fewer iodine atoms and amide groups.
4-Iodo-N-phenylbenzamide: Another related compound with a different substitution pattern.
Uniqueness
N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide is unique due to its complex structure, which includes multiple iodine atoms and amide linkages
Properties
Molecular Formula |
C26H18I2N2O3 |
|---|---|
Molecular Weight |
660.2 g/mol |
IUPAC Name |
N-(2-iodophenyl)-4-[4-[(2-iodophenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C26H18I2N2O3/c27-21-5-1-3-7-23(21)29-25(31)17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)26(32)30-24-8-4-2-6-22(24)28/h1-16H,(H,29,31)(H,30,32) |
InChI Key |
AUIFHSQFLJEKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11556614.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{[(4-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556622.png)

![4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11556653.png)
![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11556654.png)
![4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11556660.png)
![4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11556661.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556663.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556666.png)
![2-(4-butylphenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556667.png)

![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556672.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556683.png)

